molecular formula C12H17BrN2O2 B13754090 Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- CAS No. 56266-62-7

Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-

Cat. No.: B13754090
CAS No.: 56266-62-7
M. Wt: 301.18 g/mol
InChI Key: KPPZGPTZTHKETK-UHFFFAOYSA-N
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Description

This compound features a methoxyphenyl core substituted with a bromoethylamino-methyl group at the 3-position and an acetamide moiety at the 1-position. The methoxy group enhances solubility and electronic modulation of the aromatic ring.

Properties

CAS No.

56266-62-7

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C12H17BrN2O2/c1-9(16)15-11-3-4-12(17-2)10(7-11)8-14-6-5-13/h3-4,7,14H,5-6,8H2,1-2H3,(H,15,16)

InChI Key

KPPZGPTZTHKETK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)CNCCBr

Origin of Product

United States

Preparation Methods

2 Analytical Data and Research Findings

While direct experimental data for this compound's synthesis are limited, the following properties and identifiers are confirmed:

Property Data
CAS Number 56266-62-7
Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
IUPAC Name N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C12H17BrN2O2/c1-9(16)15-11-3-4-12(17-2)10(7-11)8-14-6-5-13/h3-4,7,14H,5-6,8H2,1-2H3,(H,15,16)
Standard InChIKey KPPZGPTZTHKETK-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)CNCCBr

These identifiers facilitate database searches and cross-referencing for further research and verification.

3 Summary

The compound Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is prepared primarily through acetylation of a 4-methoxy-3-aminomethylphenyl intermediate followed by nucleophilic substitution to introduce the 2-bromoethylamino side chain. The reactions employ conventional organic solvents, bases, and purification techniques such as column chromatography. Alternative synthetic pathways may involve carbodiimide-mediated coupling or ester intermediates, as suggested by related acetamide derivative syntheses.

This synthesis approach is consistent with established organic chemistry protocols for constructing substituted acetamides with functionalized aromatic rings and alkylamino substituents. The compound's detailed chemical identifiers support its characterization and further study in pharmaceutical or chemical research contexts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromoethyl group, converting it to an ethyl group.

    Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted ethyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- serves as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with potential applications.

Biology

The compound is being investigated as a biochemical probe due to its ability to interact with biological macromolecules. It has shown promise in modulating cellular pathways related to cell proliferation and apoptosis.

Medicine

Acetamide derivatives have been explored for their therapeutic potential, particularly in cancer treatment and anti-inflammatory applications. The compound exhibits anti-cancer properties by inhibiting specific cancer cell lines.

Antimicrobial Activity

Research indicates that acetamide derivatives possess varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Acetamide Derivatives

CompoundTarget OrganismMIC (mg/mL)Activity Level
4aPseudomonas aeruginosa6.67Moderate
4hStaphylococcus aureus6.63Moderate
4eCandida albicans6.63Moderate
4dEscherichia coli6.72High

Anti-inflammatory Activity

Acetamide derivatives have demonstrated significant anti-inflammatory properties in animal models.

Table 2: Anti-inflammatory Activity Data

Compound% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h
4a94.6989.6687.83

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes, including urease and heme oxygenase (HO-1), which are relevant for treating conditions like peptic ulcers and certain cancers.

Table 3: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
UreaseAcetamide22.61
HO-1Acetamide≤8

Case Studies

  • Antimicrobial Properties Study : A comprehensive evaluation of various acetamide derivatives against multiple bacterial strains indicated that specific substitutions enhanced efficacy against resistant strains.
  • In Vivo Anti-inflammatory Study : An investigation into the anti-inflammatory effects of an acetamide derivative in rat models revealed substantial reductions in edema compared to control groups.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

Acetamide, N-(3-(((2-Bromoethyl)amino)methyl)-4-ethoxyphenyl)- ()
  • Key Difference : Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃) at the 4-position.
  • Crystallographic studies (e.g., ) show that alkoxy substituents influence dihedral angles between aromatic and acetamide planes, affecting packing efficiency and intermolecular interactions (e.g., C–H···O/F bonds) .
N-(3-Amino-4-methoxyphenyl)acetamide ()
  • Key Difference: Absence of the bromoethylamino-methyl group.
  • Impact: The simpler structure lacks alkylation sites, reducing reactivity but improving synthetic yield (82% reported for analogous compounds in ). The amino group at the 3-position introduces hydrogen-bonding capacity, which may enhance crystallinity compared to the bromoethyl derivative .
Formoterol-Related Compound C ()
  • Structure: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide.
  • Key Differences: Additional hydroxy and methyl groups on the ethylamine side chain; phenolic hydroxy group at the 2-position.

Structural and Crystallographic Analysis

  • Bond Lengths :
    • Target vs. N-(4-Bromophenyl)acetamide () :
  • C1–C2: 1.501 Å (target) vs. 1.53 Å ().
  • N1–C2: 1.347 Å vs. 1.30 Å.
  • Implication: Electron-withdrawing bromine in shortens N–C bonds, increasing amide resonance stabilization .
    • Dihedral Angles :
  • In , a dihedral angle of 66.4° between aromatic rings in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide suggests significant twisting, likely reduced in the target compound due to the flexible bromoethyl chain .

Biological Activity

Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- (CAS No. 56266-62-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, backed by diverse research findings and data.

Chemical Structure and Properties

The molecular formula for Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is C₁₂H₁₇BrN₂O₂. The structure includes an acetamide group linked to a bromoethyl amino moiety and a methoxy-substituted phenyl ring, which is essential for its biological activity.

1. Antimicrobial Activity

Research indicates that acetamide derivatives exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the acetamide structure can enhance potency against specific pathogens.

Table 1: Antimicrobial Activity of Acetamide Derivatives

CompoundTarget OrganismMIC (mg/mL)Activity Level
4aPseudomonas aeruginosa6.67Moderate
4hStaphylococcus aureus6.63Moderate
4eCandida albicans6.63Moderate
4dEscherichia coli6.72High

These findings suggest that compounds with multiple methoxy groups on the aromatic ring tend to show enhanced antimicrobial properties .

2. Anti-inflammatory Activity

Acetamide derivatives have also been studied for their anti-inflammatory properties. For instance, certain compounds demonstrated significant inhibition of carrageenan-induced edema in animal models, indicating potential therapeutic applications in treating inflammatory conditions.

Table 2: Anti-inflammatory Activity Data

Compound% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h
4a94.6989.6687.83
4cSimilar resultsSimilar resultsSimilar results

These results highlight the potential of acetamide derivatives in managing inflammation .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, particularly urease and heme oxygenase (HO-1). The inhibition of these enzymes is crucial for developing treatments for conditions such as peptic ulcers and certain cancers.

Table 3: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
UreaseAcetamide22.61
HO-1Acetamide≤8

The SAR analysis indicates that modifications to the acetamide structure can significantly enhance its inhibitory potency against these enzymes .

Case Studies

Several studies have explored the biological activities of acetamide derivatives:

  • Study on Antimicrobial Properties : A study evaluated various acetamide derivatives against multiple bacterial strains, revealing that specific substitutions led to increased efficacy against resistant strains .
  • In Vivo Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of an acetamide derivative in rat models, demonstrating substantial reductions in edema compared to control groups .

Q & A

Q. What are the recommended synthetic routes for Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-?

  • Methodological Answer : The synthesis typically involves a multi-step process. First, the 4-methoxyphenyl backbone is functionalized via reductive amination or Mannich reaction to introduce the (2-bromoethyl)amino-methyl group. For example, highlights amidation using 4-methoxybenzaldehyde and brominated intermediates, while describes coupling bromoalkylamines with acetamide derivatives in dichloromethane with triethylamine as a base. Key steps include:

Condensation : Reacting 4-methoxy-substituted aniline derivatives with bromoethylamine precursors.

Bromoalkylation : Introducing the 2-bromoethyl group using agents like 1,2-dibromoethane under controlled pH.

Purification : Column chromatography or recrystallization (e.g., toluene evaporation in ) ensures purity .

Q. How should this compound be structurally characterized?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., methoxy, bromoethyl, and acetamide groups). and validate this approach for analogous compounds .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s signature doublet) .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and dihedral angles, as demonstrated in for related acetamides .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Safety protocols align with brominated amide hazards:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods due to potential irritant vapors ().
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water ().
  • Storage : In airtight containers, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can protein-ligand interactions involving this compound be studied computationally?

  • Methodological Answer : Advanced docking simulations (e.g., Glide XP in ) model binding affinities. Steps include:

Ligand Preparation : Optimize the compound’s 3D structure using tools like Schrödinger’s LigPrep.

Receptor Grid Generation : Define the protein’s active site (e.g., hydrophobic enclosures for bromoethyl groups).

Scoring : Evaluate interactions using water desolvation energy and hydrogen-bonding motifs (). Validation requires comparing results with crystallographic data (e.g., ’s triazole-acetamide interactions) .

Q. How can contradictions in reactivity data (e.g., conflicting catalytic conditions) be resolved?

  • Methodological Answer : Systematic analysis is critical:
  • Parameter Screening : Vary solvents (e.g., dichloromethane vs. DMF), temperatures, and catalysts ( vs. 13).
  • Analytical Cross-Check : Use HPLC () to quantify yields and byproducts.
  • Control Experiments : Replicate conflicting conditions with standardized substrates to isolate variables .

Q. What strategies optimize reaction monitoring for intermediates during synthesis?

  • Methodological Answer : Real-time monitoring combines:
  • TLC/HPLC : Track reaction progress ().
  • In-situ IR Spectroscopy : Detect functional group transformations (e.g., amide C=O stretches at ~1650 cm1^{-1}, ).
  • Quenching Studies : Halt reactions at intervals to isolate intermediates for NMR/MS analysis .

Q. How does the bromoethyl group influence stability under varying pH conditions?

  • Methodological Answer : Stability assays include:
  • pH Titration : Monitor decomposition via UV-Vis or NMR in buffers (pH 2–12).
  • Kinetic Studies : Measure half-life (t1/2t_{1/2}) of the bromoethyl moiety, which may undergo hydrolysis to ethylene glycol derivatives.
  • Comparative Analysis : Contrast with non-brominated analogs () to isolate bromine’s role .

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